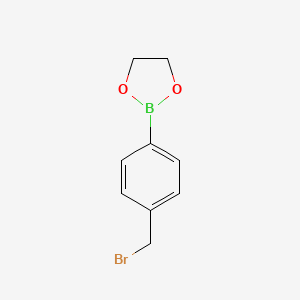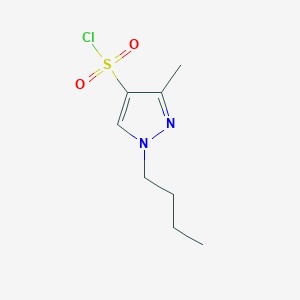
3-Bromo-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the family of pyridines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of a bromine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through a tandem C-F bond cleavage protocol. This method allows for the preparation of 2,6-disubstituted 4-amino pyridines under noble metal-free conditions, which is a significant advantage in terms of cost and environmental impact . Additionally, the synthesis of related pyridine derivatives has been reported through carbon-carbon coupling reactions, which are fundamental in organic chemistry . These methods provide a pathway for the synthesis of 3-Bromo-4-(trifluoromethyl)pyridine and its derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be studied using single-crystal X-ray diffraction (XRD) techniques, which provide detailed information about the arrangement of atoms within a crystal . Density functional theory (DFT) calculations are often used in conjunction with XRD to optimize the molecular structure and predict various properties of the compound . These studies are essential for understanding the three-dimensional conformation of 3-Bromo-4-(trifluoromethyl)pyridine and its influence on reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the ring. For instance, the presence of a bromine atom can facilitate further functionalization through various coupling reactions, such as Suzuki and Sonogashira cross-coupling, due to the bromine's ability to act as a good leaving group . The trifluoromethyl group can also affect the electronic properties of the molecule, potentially making it a candidate for bioactive compounds as suggested by frontier molecular orbital (FMO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-(trifluoromethyl)pyridine are influenced by its molecular structure. The presence of halogen atoms and the trifluoromethyl group can lead to unique interactions, such as hydrogen bonding and fluorous interactions, which can be observed in the crystal packing of related compounds . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the electronic properties, such as UV-Vis absorption and nonlinear optical properties, can be computed using DFT to understand the behavior of the molecule under various conditions .
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
3-Bromo-4-(trifluoromethyl)pyridine and related compounds have been studied for their spectroscopic and optical properties. Vural and Kara (2017) explored the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also investigated its non-linear optical (NLO) properties and the effect on plasmid DNA, indicating potential applications in material sciences and biochemistry (Vural & Kara, 2017).
Chemical Functionalization
The compound has been utilized in various chemical functionalization processes. Cottet et al. (2004) discussed the metalation and functionalization of bromo- and trifluoromethyl-substituted pyridines, demonstrating its versatility in organic synthesis (Cottet et al., 2004).
Synthetic Applications
3-Bromo-4-(trifluoromethyl)pyridine has been used in synthesizing various biologically active compounds. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for numerous biologically active compounds (Wang et al., 2016).
Microwave-Assisted Synthesis
A microwave-assisted synthesis approach for novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues using the click chemistry approach has been reported. This method demonstrated an efficient synthesis pathway for structurally complex compounds (Jha & Ramarao, 2017).
Safety And Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-bromo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNNLECPNPMTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601427 | |
| Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)pyridine | |
CAS RN |
936841-70-2 | |
| Record name | 3-Bromo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



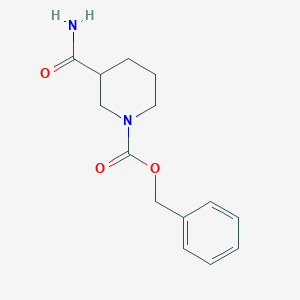
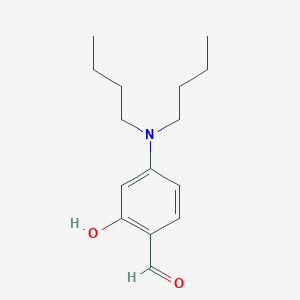
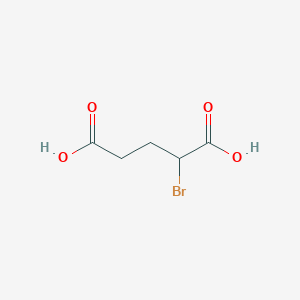
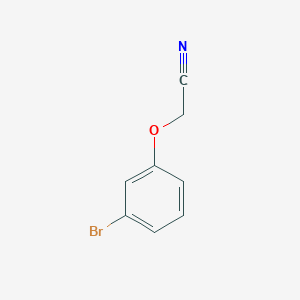
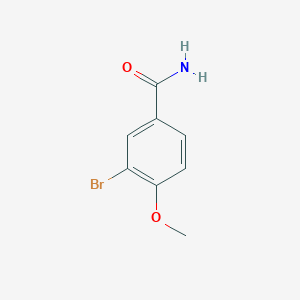

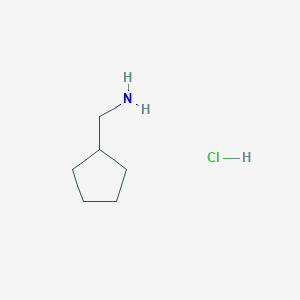
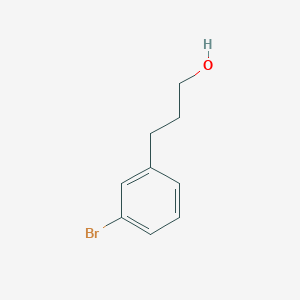
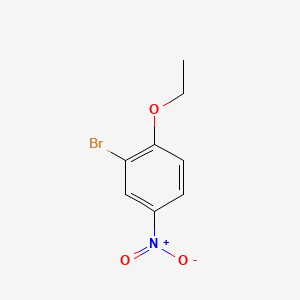

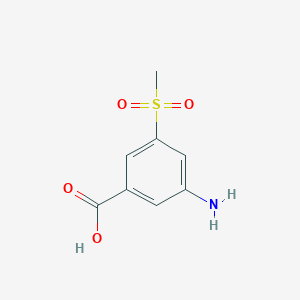
![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)
